2-{5-[3-(Piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide
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Overview
Description
2-{5-[3-(Piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a piperidylsulfonyl group attached to a phenyl ring, which is further connected to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[3-(Piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Piperidylsulfonyl Group: The piperidylsulfonyl group can be introduced via sulfonylation reactions, where a piperidine derivative reacts with a sulfonyl chloride in the presence of a base.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the oxadiazole derivative with a suitable thiol compound under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{5-[3-(Piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
2-{5-[3-(Piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{5-[3-(Piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-{5-[3-(Morpholinylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide
- 2-{5-[3-(Pyrrolidinylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide
Uniqueness
2-{5-[3-(Piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide is unique due to the presence of the piperidylsulfonyl group, which can impart specific chemical and biological properties. This uniqueness can be leveraged in designing compounds with tailored activities for specific applications.
Properties
IUPAC Name |
2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S2/c16-13(20)10-24-15-18-17-14(23-15)11-5-4-6-12(9-11)25(21,22)19-7-2-1-3-8-19/h4-6,9H,1-3,7-8,10H2,(H2,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANQPBGNONMYRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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